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Compound of Interest

Compound Name: 5-Ethyl-3,5-dimethyloctane

Cat. No.: B15458292 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic properties of the

branched alkane, 5-Ethyl-3,5-dimethyloctane. Designed for researchers, scientists, and

professionals in drug development, this document delves into the predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The

guide emphasizes the foundational principles behind spectroscopic analysis of saturated

hydrocarbons and outlines standardized protocols for data acquisition.

Introduction to 5-Ethyl-3,5-dimethyloctane
5-Ethyl-3,5-dimethyloctane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and

a molecular weight of 170.33 g/mol [1][2][3]. As a branched alkane, its structure presents a

unique spectroscopic fingerprint that can be deciphered using a combination of analytical

techniques. Understanding this fingerprint is crucial for its identification and characterization in

various chemical contexts.

Molecular Structure:

Caption: Molecular structure of 5-Ethyl-3,5-dimethyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For a molecule like 5-Ethyl-3,5-dimethyloctane, both ¹H and ¹³C NMR provide

critical information about the connectivity and chemical environment of each atom.
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Predicted ¹H NMR Data
The ¹H NMR spectrum of 5-Ethyl-3,5-dimethyloctane is predicted to show a high degree of

signal overlap in the aliphatic region (typically 0.8-1.5 ppm), which is characteristic of branched

alkanes. The chemical shifts are influenced by the degree of substitution on the adjacent

carbon atoms.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~0.8-0.9 Triplet 6H
-CH₃ (from two ethyl

groups)

~0.8-0.9 Doublet 3H -CH₃ (at C3)

~0.9-1.0 Singlet 3H -CH₃ (at C5)

~1.1-1.4 Multiplet 12H
-CH₂- and -CH-

protons

~1.4-1.6 Multiplet 2H -CH- proton (at C3)

Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show distinct signals for each chemically non-equivalent

carbon atom. The chemical shifts are predicted based on the degree of substitution (methyl,

methylene, methine, and quaternary carbons).

Predicted Chemical Shift
(δ, ppm)

Carbon Type Assignment

~14 Primary (-CH₃) Ethyl group methyls

~20-25 Primary (-CH₃) Methyls at C3 and C5

~25-35 Secondary (-CH₂)
Methylene carbons in the

octane and ethyl groups

~35-45 Tertiary (-CH) Methine carbon at C3

~35-45 Quaternary (C) Quaternary carbon at C5
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Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 5-Ethyl-3,5-dimethyloctane in

about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

Integrate the signals and determine their multiplicities.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used

to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane

like 5-Ethyl-3,5-dimethyloctane, the IR spectrum is expected to be relatively simple,

dominated by C-H stretching and bending vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Intensity

2850-3000 C-H stretch Strong

1450-1470 -CH₂- bend (scissoring) Medium

1370-1380 -CH₃ bend (umbrella mode) Medium
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Experimental Protocol for IR Data Acquisition
Sample Preparation: For a liquid sample like 5-Ethyl-3,5-dimethyloctane, a thin film can be

prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background to produce the final IR

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is highly dependent on its structure. For branched alkanes, fragmentation

is a key identification feature.

Predicted Mass Spectrum Data
The mass spectrum of 5-Ethyl-3,5-dimethyloctane is expected to show a very weak or absent

molecular ion peak (M⁺) at m/z 170 due to the high propensity for fragmentation at the

branching points[4][5][6]. The fragmentation of branched alkanes is driven by the formation of

more stable secondary and tertiary carbocations[6][7].
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m/z Predicted Fragment Notes

170 [C₁₂H₂₆]⁺
Molecular Ion (M⁺) - expected

to be very weak or absent

141 [M - C₂H₅]⁺ Loss of an ethyl group

127 [M - C₃H₇]⁺ Loss of a propyl group

99 [M - C₅H₁₁]⁺ Loss of a pentyl group

71 [C₅H₁₁]⁺ Pentyl cation

57 [C₄H₉]⁺ Butyl cation

43 [C₃H₇]⁺ Propyl cation

29 [C₂H₅]⁺ Ethyl cation

Fragmentation Pathway:

Cleavage is favored at the C3 and C5 positions due to the formation of more stable

carbocations. The loss of the largest alkyl group at a branch point is generally preferred[7].

5-Ethyl-3,5-dimethyloctane
(m/z 170)

Loss of C₂H₅ radical
[M-29]⁺ (m/z 141)

Cleavage at C5

Loss of C₃H₇ radical
[M-43]⁺ (m/z 127)

Cleavage at C3

Loss of C₅H₁₁ radical
[M-71]⁺ (m/z 99)

Cleavage at C5

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 5-Ethyl-3,5-dimethyloctane.

Experimental Protocol for Mass Spectrometry Data
Acquisition
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Sample Introduction: The sample can be introduced into the mass spectrometer via a Gas

Chromatography (GC-MS) system, which is ideal for separating volatile compounds, or

through direct infusion.

Ionization: Electron Ionization (EI) is a common method for analyzing alkanes. An electron

beam bombards the sample molecules, causing them to ionize and fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other detector records the abundance of each ion,

generating the mass spectrum.

Conclusion
The spectroscopic analysis of 5-Ethyl-3,5-dimethyloctane, while seemingly straightforward for

a saturated hydrocarbon, reveals important details about its structure through the subtle

differences in chemical shifts, coupling patterns, and fragmentation behavior. This guide

provides a predictive framework for the NMR, IR, and MS data of this molecule, grounded in

the fundamental principles of spectroscopy. These predicted data and outlined protocols serve

as a valuable resource for the identification and characterization of this and similar branched

alkanes in a research and development setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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